2-Bromospiro[3.3]heptane
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Overview
Description
2-Bromospiro[3.3]heptane is an organic compound with the molecular formula C7H11Br. It is a brominated derivative of spiro[3.3]heptane, characterized by a spirocyclic structure where a bromine atom is attached to the second carbon of the spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromospiro[3.3]heptane can be synthesized through several methods. One common approach involves the bromination of spiro[3.3]heptane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as distillation and crystallization for product isolation and purification .
Chemical Reactions Analysis
Types of Reactions: 2-Bromospiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding spiro[3.3]heptane derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, yielding spiro[3.3]heptane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[3.3]heptene
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents
Major Products:
- Substitution products include spiro[3.3]heptanol, spiro[3.3]heptylamine, and spiro[3.3]heptylthiol.
- Reduction yields spiro[3.3]heptane.
- Elimination forms spiro[3.3]heptene .
Scientific Research Applications
2-Bromospiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with unique structural features for therapeutic purposes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromospiro[3.3]heptane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the bromine atom is removed and replaced by a hydrogen atom through a hydride transfer mechanism. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond through an E2 elimination mechanism .
Comparison with Similar Compounds
Spiro[3.3]heptane: The parent compound without the bromine atom.
2-Chlorospiro[3.3]heptane: A chlorinated analog.
2-Iodospiro[3.3]heptane: An iodinated analog.
Comparison: 2-Bromospiro[3.3]heptane is unique due to the presence of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its chlorinated and iodinated analogs, this compound has intermediate reactivity, with the bromine atom being more reactive than chlorine but less reactive than iodine. This makes it a versatile compound for various synthetic applications .
Properties
IUPAC Name |
2-bromospiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-6-4-7(5-6)2-1-3-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRZDAOWARBVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102115-82-2 |
Source
|
Record name | 2-bromospiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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